molecular formula C23H24N4O3S B2379134 N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112375-10-6

N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2379134
CAS No.: 1112375-10-6
M. Wt: 436.53
InChI Key: OQLLDHABZLTDAH-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine, which is a type of heterocyclic compound. Thieno[3,2-d]pyrimidines are known to have various biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide and its derivatives demonstrate significant antimicrobial activities. Kolisnyk et al. (2015) synthesized derivatives of this compound and found that they were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. One derivative, in particular, showed higher activity against Bacillus subtilis and Candida albicans fungi compared to streptomycin and metronidazole (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anti-Angiogenic and DNA Cleavage Studies

In 2017, Kambappa et al. synthesized a series of novel derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide. These derivatives were evaluated for their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and DNA cleavage abilities. The study revealed that certain derivatives significantly inhibited in vivo angiogenesis and exhibited potent DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Antifungal Activities

The derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide have also shown promising antifungal properties. Konno et al. (1989) synthesized a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines that exhibited significant antifungal activity against Piricularia oryzae and were effective in preventive tests against Rice blast, Sheath blight, and Cucumber powdery mildew (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of this compound's derivatives. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide. This method is important for quality control and analysis of these compounds (Ye, Huang, Li, Xiang, & Xu, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thieno[3,2-d]pyrimidines are known to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13-7-6-8-17(14(13)2)24-19(28)12-31-23-25-20-16-11-15(30-5)9-10-18(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLLDHABZLTDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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